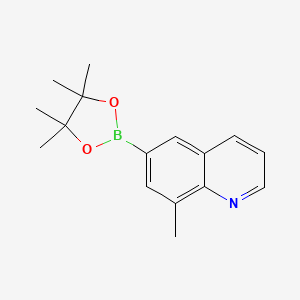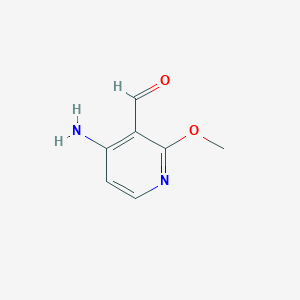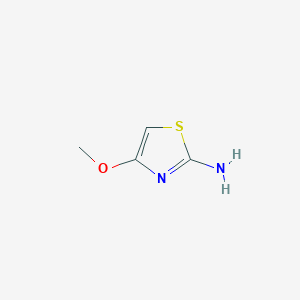![molecular formula C6H6BNO2 B13991861 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine CAS No. 906673-21-0](/img/structure/B13991861.png)
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine is a chemical compound with the molecular formula C6H6BNO2 and a molecular weight of 134.93 g/mol . This compound is part of the oxaborole family, which is characterized by the presence of a boron atom within a heterocyclic ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate esters.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine: Unique due to its specific ring structure and boron atom.
Boronic Acids: Similar in containing boron but differ in their functional groups and reactivity.
Boronate Esters: Share the boron atom but have different ester linkages and properties.
Uniqueness
This compound is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with biological targets sets it apart from other boron-containing compounds .
特性
CAS番号 |
906673-21-0 |
|---|---|
分子式 |
C6H6BNO2 |
分子量 |
134.93 g/mol |
IUPAC名 |
1-hydroxy-3H-oxaborolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3,9H,4H2 |
InChIキー |
PZKUQGQYWIYGFK-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)





![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)






![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
